REACTION_SMILES
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[OH:1][c:2]1[n:3][cH:4][c:5]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[c:6]([CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[n:7]1.[P:20]([Cl:21])([Cl:22])([Cl:23])=[O:24]>>[c:2]1([Cl:22])[n:3][cH:4][c:5]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[c:6]([CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(O)nc1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cnc(Cl)nc1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |